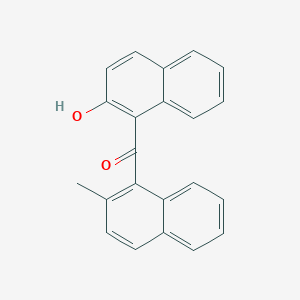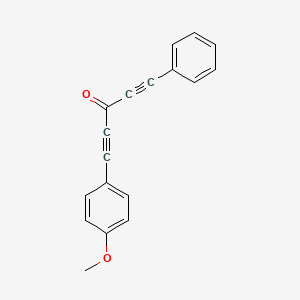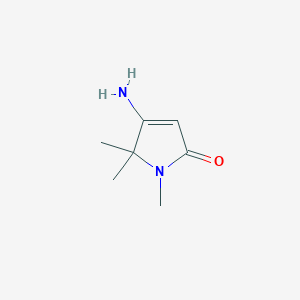![molecular formula C25H22 B14313307 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene CAS No. 112930-10-6](/img/structure/B14313307.png)
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a phenyl group and a 3-(propan-2-yl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with phenyl and 3-(propan-2-yl)phenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to a propanone moiety.
1-Phenyl-2-propanone: Similar in structure but with different functional groups and properties.
Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
112930-10-6 |
|---|---|
Fórmula molecular |
C25H22 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-phenyl-8-(3-propan-2-ylphenyl)naphthalene |
InChI |
InChI=1S/C25H22/c1-18(2)21-13-6-14-22(17-21)24-16-8-12-20-11-7-15-23(25(20)24)19-9-4-3-5-10-19/h3-18H,1-2H3 |
Clave InChI |
QNNKCHYUNNRRCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


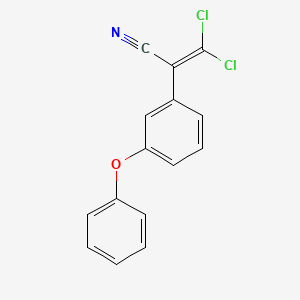
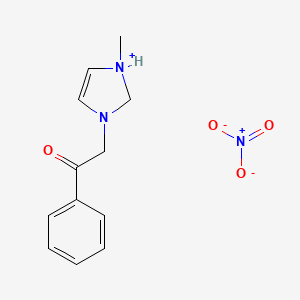
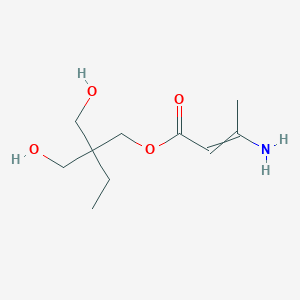
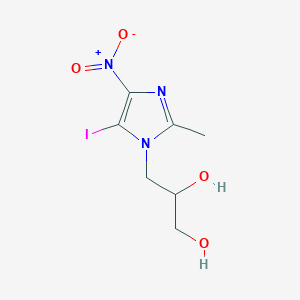
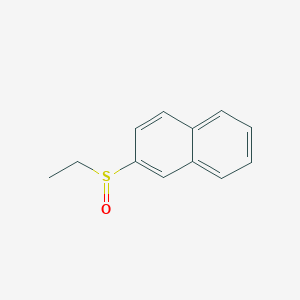
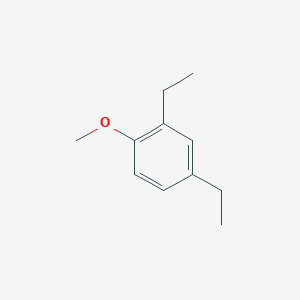


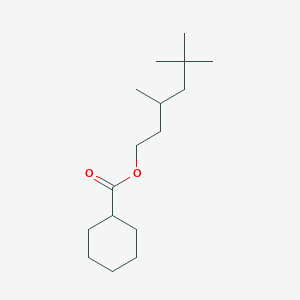
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
